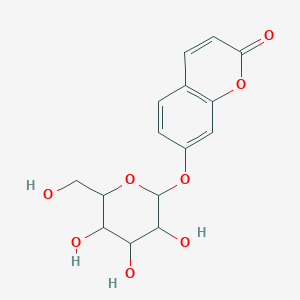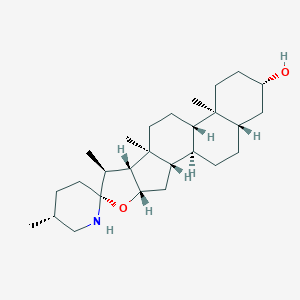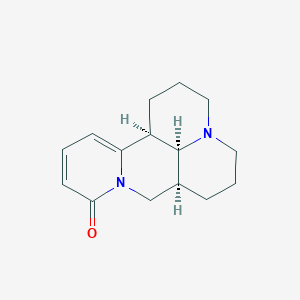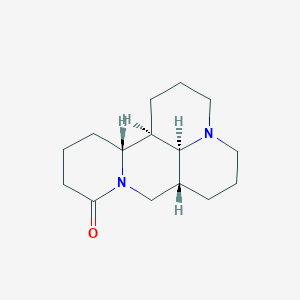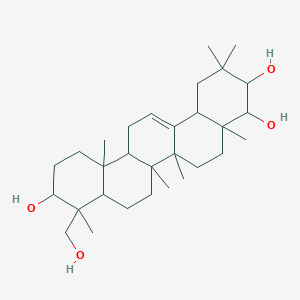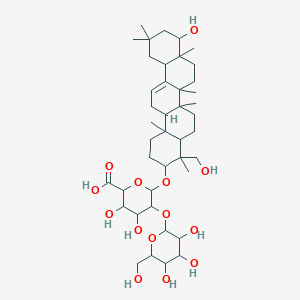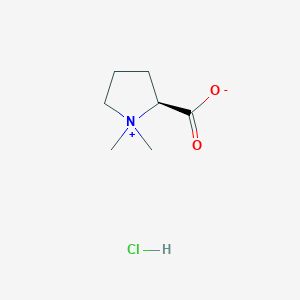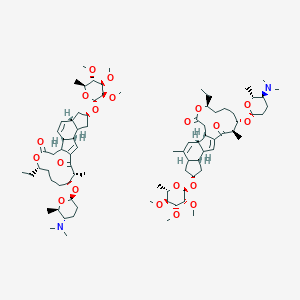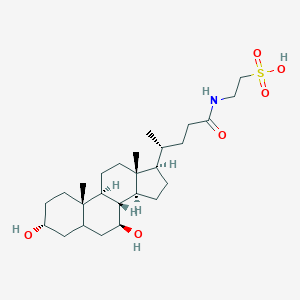
タウロウルソデオキシコール酸
説明
タウルウルソデオキシコール酸は、ウルソデオキシコール酸のタウリン抱合体である親水性胆汁酸です。これは、熊の胆汁中に天然に存在し、何世紀にもわたって伝統的な漢方薬で使用されてきました。 タウルウルソデオキシコール酸は、特に肝胆道疾患や神経変性疾患の治療における薬効で知られています .
科学的研究の応用
タウルウルソデオキシコール酸は、広範囲の科学研究アプリケーションを持っています:
化学: これは、胆汁酸の化学と脂質との相互作用を研究するためのモデル化合物として使用されます。
生物学: タウルウルソデオキシコール酸は、特に小胞体ストレスとタンパク質のフォールディング応答における細胞ストレス応答の調節における役割について研究されています.
作用機序
タウルウルソデオキシコール酸は、いくつかのメカニズムを通じてその効果を発揮します:
抗アポトーシス効果: これは、酸化ストレスを軽減し、ミトコンドリアを保護し、タンパク質を安定化させることで、アポトーシスカスケードを阻害します
小胞体ストレス応答: タウルウルソデオキシコール酸は、小胞体ストレスを軽減し、タンパク質のフォールディング応答を安定化させ、化学シャペロンとして作用します.
抗炎症作用: これは、免疫応答を調節し、炎症促進性サイトカインの産生を減少させることで炎症を軽減します.
コレステロールの調節: タウルウルソデオキシコール酸は、小腸におけるコレステロールの吸収を減らし、それによって食事性コレステロールの摂取量を減らします.
類似の化合物:
ウルソデオキシコール酸 (UDCA): タウルウルソデオキシコール酸の母体化合物であり、同様の肝胆道疾患の治療に使用されます.
ノルウルソデオキシコール酸 (NorUDCA): 短い側鎖を持つ合成胆汁酸であり、強力な肝保護作用を示します.
比較:
タウルウルソデオキシコール酸対ウルソデオキシコール酸: タウルウルソデオキシコール酸は、ウルソデオキシコール酸と比較して、親水性が高く、抗アポトーシス特性が優れています.
タウルウルソデオキシコール酸対ノルウルソデオキシコール酸: ノルウルソデオキシコール酸は、短い側鎖を持つ独自の構造を持っており、特に肝臓病において、異なる治療上の利点を提供する可能性があります.
タウルウルソデオキシコール酸は、特に神経保護と小胞体ストレスの調節における多面的治療の可能性により、さまざまな医学的用途に有望な化合物です。
生化学分析
Biochemical Properties
Tauroursodeoxycholic acid has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to the alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming Tauroursodeoxycholic acid as a chemical chaperone . Apart from that, Tauroursodeoxycholic acid has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .
Cellular Effects
Tauroursodeoxycholic acid has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . Experimental evidence on the mechanisms underlying Tauroursodeoxycholic acid’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Preclinical studies indicate that Tauroursodeoxycholic acid exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
Molecular Mechanism
The proposed mechanisms of action of Tauroursodeoxycholic acid include: inhibition of the intrinsic mitochondrial apoptotic pathway, through reduction of ROS and inactivation of BAX, in turn decreasing cytochrome c release; inhibition of the death receptor in the extrinsic apoptotic pathway, with further block of caspase 3; reduction of ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .
Temporal Effects in Laboratory Settings
Tauroursodeoxycholic acid treatment significantly decreases the blood sugar content and exerts renoprotective effects in db/db mice . These changes are likely related to endoplasmic reticulum (ER) stress and apoptosis inhibition .
Dosage Effects in Animal Models
The evidence reporting the beneficial effects of hydrophilic bile acids in animal models of different neurodegenerative diseases, as well as the preliminary results from clinical trials in ALS, indicates Tauroursodeoxycholic acid as a candidate with a great disease-modification potential .
Metabolic Pathways
The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . In recent years, hydrophilic bile acids, particularly Tauroursodeoxycholic acid, have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
Transport and Distribution
Tauroursodeoxycholic acid can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . Tauroursodeoxycholic acid is currently used in Europe to treat and prevent gallstones as a bile acid derivative .
Subcellular Localization
Tauroursodeoxycholic acid is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity .
準備方法
合成経路と反応条件: タウルウルソデオキシコール酸は、タウリンとウルソデオキシコール酸の抱合によって合成できます。このプロセスには、ウルソデオキシコール酸のカルボキシル基の活性化と、それに続くタウリンの求核攻撃が含まれます。 この反応は通常、穏やかな条件下でジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒の存在を必要とします .
工業生産方法: タウルウルソデオキシコール酸の大規模生産は、遺伝子操作された大腸菌の発酵の最適化によって達成できます。この方法は、タウロケノデオキシコール酸をタウルウルソデオキシコール酸に変換するために、2段階の双方向酸化還元酵素触媒経路を使用します。 発酵プロセスは、細胞の成長と製品の変換効率のバランスをとるために、応答表面法を使用して最適化されています .
反応の種類:
酸化: タウルウルソデオキシコール酸は、特にフェントン反応によって誘発された脂質酸化プロセスにおける抗酸化特性を示します.
還元: それは還元反応を受けることができますが、これらの反応の具体的な条件と試薬はあまり一般的ではありません。
置換: タウルウルソデオキシコール酸は、特にタウリンとの抱合プロセスにおける置換反応に参加することができます。
一般的な試薬と条件:
酸化: フェントン試薬 (過酸化水素と鉄塩) は、タウルウルソデオキシコール酸の抗酸化特性を研究するために一般的に使用されます.
置換: カップリング剤としてジシクロヘキシルカルボジイミド (DCC) と、触媒として4-ジメチルアミノピリジン (DMAP) が抱合プロセスで使用されます.
生成される主な生成物:
酸化: 脂質酸化中に生成される主な生成物は、さまざまな酸化脂質種が含まれます。
置換: 抱合反応の主な生成物は、タウルウルソデオキシコール酸自体です。
類似化合物との比較
Ursodeoxycholic Acid (UDCA): The parent compound of tauroursodeoxycholic acid, used to treat similar hepatobiliary conditions.
Norursodeoxycholic Acid (NorUDCA): A synthetic bile acid with a shorter side chain, showing potent hepatoprotective actions.
Comparison:
Tauroursodeoxycholic Acid vs. Ursodeoxycholic Acid: Tauroursodeoxycholic acid has higher hydrophilicity and better anti-apoptotic properties compared to ursodeoxycholic acid.
Tauroursodeoxycholic Acid vs. Norursodeoxycholic Acid: Norursodeoxycholic acid has a unique structure with a shorter side chain, which may offer different therapeutic benefits, particularly in liver diseases.
Tauroursodeoxycholic acid stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.
特性
| About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways. | |
CAS番号 |
14605-22-2 |
分子式 |
C26H45NO6S |
分子量 |
499.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
InChIキー |
BHTRKEVKTKCXOH-VSHSPWMTSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
| 14605-22-2 | |
物理的記述 |
Solid |
同義語 |
tauroursodeoxycholate tauroursodeoxycholic acid tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer TUDCA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


